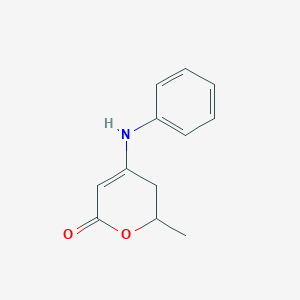
N-Fmoc (E)-Fluvoxamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Fmoc (E)-Fluvoxamine is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). The Fmoc group is commonly used in organic synthesis, particularly in peptide synthesis, to protect amine groups during chemical reactions . Fluvoxamine, on the other hand, is a well-known antidepressant used to treat conditions such as obsessive-compulsive disorder (OCD) and depression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc (E)-Fluvoxamine typically involves the protection of the amine group of fluvoxamine with the Fmoc group. This can be achieved by reacting fluvoxamine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine . The reaction conditions usually involve anhydrous solvents like dichloromethane and are carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and deprotection steps required for Fmoc chemistry, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Fmoc (E)-Fluvoxamine undergoes several types of chemical reactions, including:
Reduction: The Fmoc group is stable under reducing conditions, making it suitable for use in peptide synthesis.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Bases: Triethylamine, piperidine.
Solvents: Dichloromethane, dimethylformamide (DMF).
Oxidizing Agents: Potassium permanganate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of fluvoxamine and dibenzofulvene .
Applications De Recherche Scientifique
N-Fmoc (E)-Fluvoxamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Fmoc (E)-Fluvoxamine involves the protection of the amine group of fluvoxamine by the Fmoc group. This protection allows for selective reactions to occur at other functional groups without affecting the amine group . The Fmoc group can be removed under basic conditions, such as treatment with piperidine, to regenerate the free amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-Fmoc (E)-Fluvoxamine include:
N-Boc-Fluvoxamine: Uses the tert-butyloxycarbonyl (Boc) group as a protecting group.
N-Cbz-Fluvoxamine: Uses the benzyloxycarbonyl (Cbz) group as a protecting group.
N-Alloc-Fluvoxamine: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Uniqueness
This compound is unique due to the stability and ease of removal of the Fmoc group under mild basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amine groups are crucial .
Propriétés
Formule moléculaire |
C30H31F3N2O4 |
|---|---|
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |
InChI |
InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |
Clé InChI |
MXHMJTIEZOXCIR-NUDFZHEQSA-N |
SMILES isomérique |
COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |
SMILES canonique |
COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


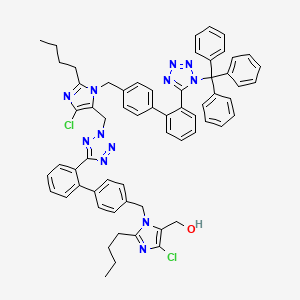
![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)
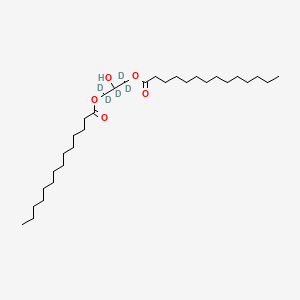
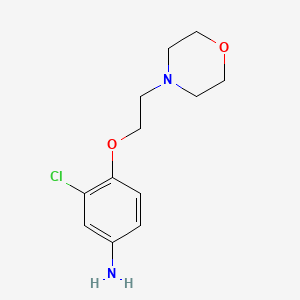
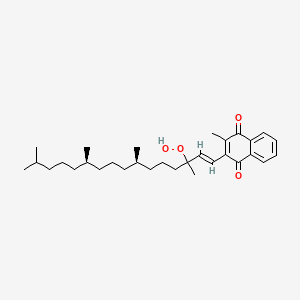
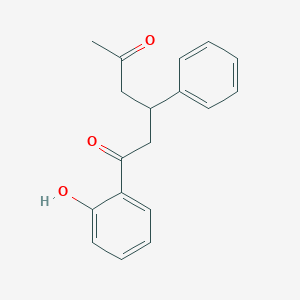

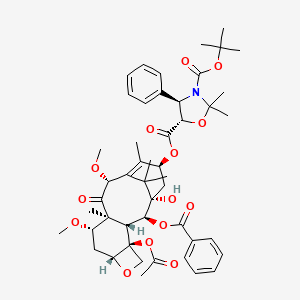
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)




